molecular formula C9H9NO B8693293 5-Ethyl-2-hydroxybenzonitrile

5-Ethyl-2-hydroxybenzonitrile

Cat. No. B8693293
M. Wt: 147.17 g/mol
InChI Key: XAYGVIDJDDWNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-2-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Ethyl-2-hydroxybenzonitrile

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

5-ethyl-2-hydroxybenzonitrile

InChI

InChI=1S/C9H9NO/c1-2-7-3-4-9(11)8(5-7)6-10/h3-5,11H,2H2,1H3

InChI Key

XAYGVIDJDDWNMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-ethylphenol (2.44 g) in dichloromethane (10 ml), was added to a stirred, ice-cooled, solution of 1M boron trichloride in dichloromethane (24 ml) under argon, followed by methylthiocyanate (1.64 ml), and then anhydrous aluminium chloride (2.66 g). The mixture was stirred for 1 hour at 4° C., then heated at reflux (bath temperature 60° C.) for 4 hours and finally stirred for 16 hours at ambient temperature. The mixture was added cautiously to a stirred, ice-cooled, 4M sodium hydroxide solution and the resultant mixture heated at 70° C. for 30 minutes then cooled. The aqueous phase was separated, washed with dichloromethane (2×25 ml), then acidified to pH 2 with 6M hydrochloric acid and extracted with ethyl acetate (3×75 ml). The combined organic extracts were washed with saturated brine (3×50 ml), dried (MgSO4) and the solvent removed in vacuo to give a brown solid. Purification by flash chromatography, eluting with 20% v/v ethyl acetate in hexane, followed by recrystallisation from hexane gave 2-cyano-4-ethylphenol (A) (2.56 g), m.p. 95°-98° C.; NMR: 1.21 (3H, t, J=7 Hz), 2.59 (2H, q, J=7 Hz), 5.70 (1H, b), 6.90 (1H, m), 7.29 (2H, m).
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
1.64 mL
Type
reactant
Reaction Step Three
Quantity
2.66 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
24 mL
Type
solvent
Reaction Step Six

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